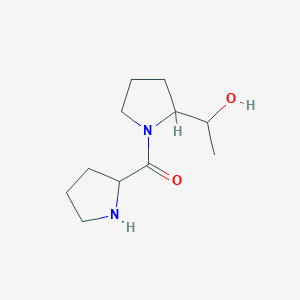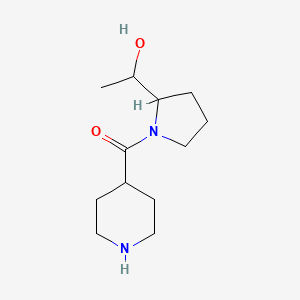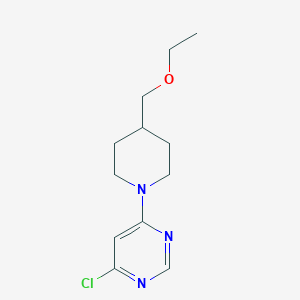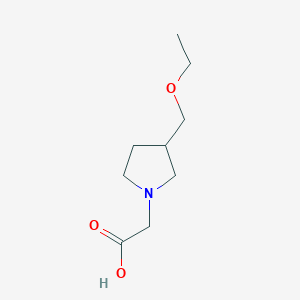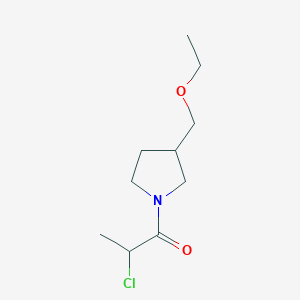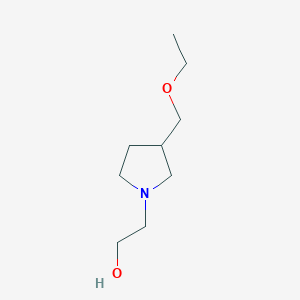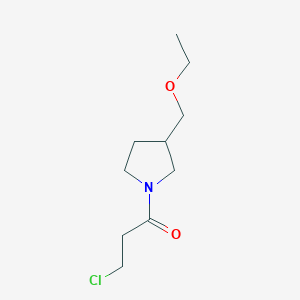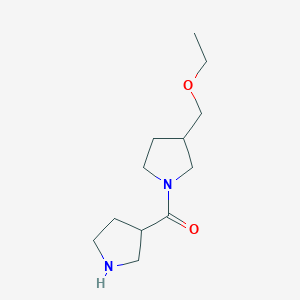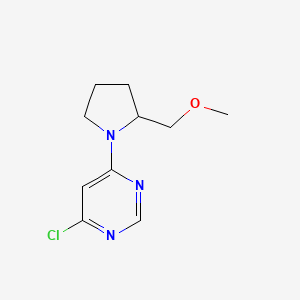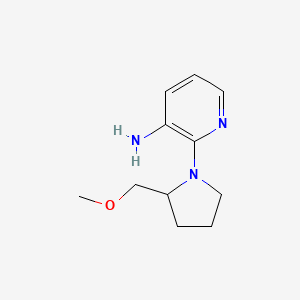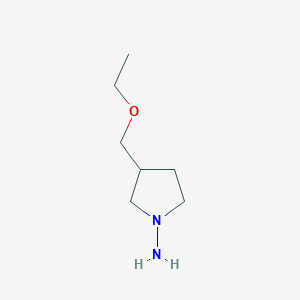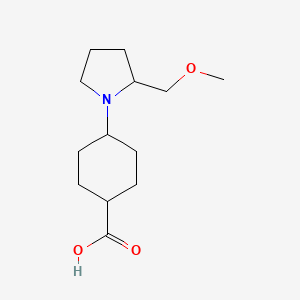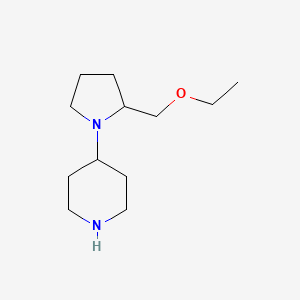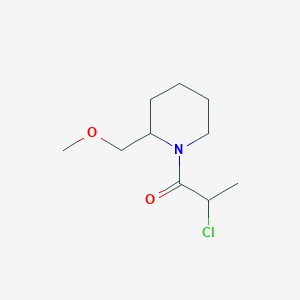
2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H22N2OS and its molecular weight is 230.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Research
- QSAR-Analysis of Derivatives: A study conducted by Drapak et al. (2019) on derivatives of 2-(4-Thiomorpholinopiperidin-1-yl)ethan-1-ol, specifically focusing on their antioxidant activities. The research utilized QSAR-analysis to understand the impact of molecular structure on antioxidant properties. It was found that factors like polarization, dipole moment, and lipophilicity significantly affected antioxidant activity, leading to insights for designing new potential antioxidants (Drapak et al., 2019).
Synthesis and Biological Properties
- Chemoenzymatic Synthesis of Analogs: Borowiecki (2022) explored the synthesis of a novel enantiomerically enriched analog of (R)-iso-moramide using 1-(morpholin-4-yl)propan-2-ol, a related compound. This study highlighted the potential of such compounds in developing synthetic opiates with improved affinity towards opioid receptors (Borowiecki, 2022).
Chemical Synthesis Improvement
- Efficient Process Development: Research by Mohanty et al. (2014) focused on developing an efficient process for a compound related to this compound. The study aimed at yield improvement and mass efficiency, thereby contributing to the field of chemical process optimization (Mohanty et al., 2014).
Catalysis and Reaction Studies
- Unusual Product Formation in Reactions: Kocięcka et al. (2018) investigated the reactions of propargylic alcohols with secondary cyclic amines, catalyzed by tungsten(0). This study provides insights into the formation of diamines containing the tetrahydrofuran ring, expanding the understanding of catalytic reactions involving similar compounds (Kocięcka et al., 2018).
Anticancer Agent Development
- Synthesis and Cytotoxicity Studies: Suzuki et al. (2020) conducted research on the synthesis of derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols and their cytotoxicity against lung cancer cell lines. This research contributes to the development of potent anticancer agents and understanding their mechanism of action (Suzuki et al., 2020).
Corrosion Inhibition Studies
- Brass Corrosion Inhibitors: Liang and Gao (2007) explored β-amino-alcohol derivatives as brass corrosion inhibitors in simulated atmospheric water. This research contributes to understanding how such compounds can be used to prevent corrosion, a critical aspect in material science (Liang & Gao, 2007).
Eigenschaften
IUPAC Name |
2-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c14-8-5-12-3-1-11(2-4-12)13-6-9-15-10-7-13/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMQKIIGMPYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


